Tos-PEG1-O-CH₂COOH (PROTAC Linker 28) is the essential n=1 heterobifunctional PEG linker for PROTAC development where short, constrained spacing is required. Its tosyl group (pKa −2.8) enables efficient nucleophilic substitution under mild conditions, while the terminal carboxylic acid permits orthogonal amide coupling. At 274.29 g/mol, this lowest-mass homolog minimizes bulk and preserves drug-likeness. Systematic SAR studies show linker length dictates degradation outcomes; the n=1 variant establishes the critical lower bound of the effective range. Choose Tos-PEG1-O-CH₂COOH when mapping SAR curves or targeting sterically congested binding pockets that demand a rigid spacer.
Molecular FormulaC11H14O6S
Molecular Weight274.29 g/mol
Cat. No.B12425987
⚠ Attention: For research use only. Not for human or veterinary use.
Tos-PEG1-O-CH₂COOH (PROTAC Linker 28): Baseline Characterization for Bioconjugation and Targeted Protein Degradation Procurement
Tos-PEG1-O-CH₂COOH (CAS 2752009-40-6, molecular weight 274.29 g/mol, molecular formula C₁₁H₁₄O₆S) is a heterobifunctional polyethylene glycol (PEG) linker containing a tosyl leaving group at one terminus and a carboxylic acid moiety at the other . The tosyl group (p-toluenesulfonate) functions as a superior leaving group with a conjugate acid pKa of −2.8, enabling efficient nucleophilic substitution reactions under mild conditions, while the terminal carboxylic acid undergoes amide bond formation with primary amines in the presence of activators such as EDC or DCC [1]. This compound is commercially designated as PROTAC Linker 28 and serves as a foundational building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it provides a single ethylene glycol repeat unit (n=1) as the flexible spacer between E3 ligase ligands and target protein warheads . The compound's PEG spacer increases aqueous solubility of the resulting conjugates, a critical parameter for maintaining biological activity in cellular assays .
[1] Hunt IR. Chapter 8: Tosylates. University of Calgary Organic Chemistry Course Materials. Available at: http://chem.ucalgary.ca/courses/353/Carey5th/Ch08/ch8-10-1.html View Source
Why Tos-PEG1-O-CH₂COOH Cannot Be Arbitrarily Replaced by Other Tos-PEGₙ-CH₂COOH Homologs in PROTAC Synthesis
Within the Tos-PEGₙ-CH₂COOH homologous series, the number of ethylene glycol repeat units (n) fundamentally alters linker length, molecular flexibility, and the resulting conformational ensemble of the final PROTAC molecule, producing non-interchangeable degradation outcomes even when all other molecular components remain identical [1]. Research demonstrates that PROTACs with short PEG linkers (n=1–2) may fail to promote target protein degradation entirely, as insufficient linker length prevents formation of the productive ternary complex between the E3 ligase and target protein [2]. Conversely, overly extended PEG linkers (n≥8) introduce excessive conformational entropy that can reduce ternary complex residence time and introduce measurable "hook effects" where degradation efficiency paradoxically declines at higher concentrations [3]. A systematic structure-activity relationship study of Retro-2-based PROTACs revealed that molecules containing PEG-2 linkers (structurally analogous to the n=2 homolog) degraded the translation termination factor GSPT1 with DC₅₀ values of 430 nM and Dmax of 74–96%, whereas the PEG-3-containing analog (n=3) exhibited substantially reduced maximal degradation of only 29% despite comparable binding affinity [4]. Given that cellular DC₅₀ values typically follow a bell-shaped curve with respect to linker length—improving up to an optimal point before worsening once contour length exceeds mean inter-site distance by more than approximately 25% [5]—the selection of Tos-PEG1-O-CH₂COOH (n=1) versus Tos-PEG2-O-CH₂COOH (n=2) or longer homologs represents a critical, non-trivial procurement decision that directly determines experimental outcomes.
[1] BOC Sciences. Why PEG4, PEG6, and PEG8 Remain the Gold Standard Linkers in Targeted Protein Degradation. Available at: https://ptc.bocsci.com/resource/why-peg4-peg6-and-peg8-remain-the-gold-standard-linkers-in-targeted-protein-degradation.html View Source
[2] Zorba A, et al. Delineating the role of cooperativity in the design of potent PROTACs for BTK. Proceedings of the National Academy of Sciences. 2018;115(31):E7285-E7292. View Source
[3] BOC Sciences. Why PEG4, PEG6, and PEG8 Remain the Gold Standard Linkers in Targeted Protein Degradation. Available at: https://ptc.bocsci.com/resource/why-peg4-peg6-and-peg8-remain-the-gold-standard-linkers-in-targeted-protein-degradation.html View Source
[4] Grange M, et al. Synthesis and biological evaluation of Retro-2-based PROTACs reveal PEG-linker length and warhead impact on GSPT1 degradation. European Journal of Medicinal Chemistry. 2026;282:117190. doi:10.1016/j.ejmech.2026.117190 View Source
[5] BOC Sciences. Custom Pomalidomide Linkers for Targeted Protein Degradation: What Researchers Need to Know. Available at: https://ptc.bocsci.com/resource/custom-pomalidomide-linkers-for-targeted-protein-degradation-what-researchers-need-to-know.html View Source
Tos-PEG1-O-CH₂COOH Quantitative Differentiation Evidence: Head-to-Head Comparisons Against Closest Analogs
Molecular Weight Differential: Tos-PEG1-O-CH₂COOH (274.29 g/mol) vs. Tos-PEG2-O-CH₂COOH (318.34 g/mol)
Tos-PEG1-O-CH₂COOH (n=1) exhibits a molecular weight of 274.29 g/mol, which is 44.05 g/mol lower than its immediate n=2 homolog Tos-PEG2-O-CH₂COOH (318.34 g/mol) . This 13.8% reduction in linker mass translates directly to lower overall molecular weight of the final PROTAC conjugate, a critical consideration given that larger PROTACs frequently encounter poor cell permeability and suboptimal pharmacokinetic properties .
Lower linker molecular weight contributes to improved cellular permeability of the final PROTAC conjugate, enabling more efficient target engagement in intact cell assays.
Leaving Group Efficiency: Tosylate pKa Differential of 18.5 Units vs. Native Alcohol
The tosyl moiety in Tos-PEG1-O-CH₂COOH functions as a leaving group with a conjugate acid pKa of −2.8 (tosic acid), compared to the pKa of approximately 15.7 for hydroxide, the conjugate base of a native alcohol [1]. This pKa differential of 18.5 units translates to a leaving group ability that is approximately 3×10¹⁸ times greater than that of an unactivated hydroxyl group, enabling efficient SN2 nucleophilic substitution reactions under mild conditions without requiring strongly acidic or basic environments that might degrade sensitive biomolecules .
nucleophilic substitutionconjugation chemistryleaving group optimization
Superior leaving group capability ensures high-yield conjugation of the PEG spacer to E3 ligase ligands or target protein warheads under conditions compatible with sensitive functional groups, reducing synthesis failures and improving batch-to-batch reproducibility.
nucleophilic substitutionconjugation chemistryleaving group optimization
[1] Hunt IR. Chapter 8: Tosylates. University of Calgary Organic Chemistry Course Materials. Available at: http://chem.ucalgary.ca/courses/353/Carey5th/Ch08/ch8-10-1.html View Source
PEG Spacer Length and Degradation Efficiency: DC₅₀ and Dmax of PEG-2 vs. PEG-3 PROTACs
In a controlled structure-activity relationship study of Retro-2-based PROTACs, compounds containing a PEG-2 linker (structurally analogous to the product that would be constructed using Tos-PEG1-O-CH₂COOH after conjugation) exhibited GSPT1 degradation with a DC₅₀ of 430 nM and a maximal degradation (Dmax) of 74% by Western blot, or 310 nM DC₅₀ with 96% Dmax for a structural variant (compound 2bis) [1]. In contrast, the corresponding PEG-3-containing PROTAC (compound 3) demonstrated substantially reduced efficacy with a DC₅₀ of 700 nM and a Dmax of only 29%, representing a 2.3-fold to 2.6-fold increase in DC₅₀ and a 60.8% to 69.8% absolute reduction in maximal target protein clearance compared to the PEG-2 analogs [2]. This study provides direct experimental evidence that incremental addition of a single ethylene glycol unit (n=2 to n=3) profoundly alters degradation outcomes despite identical E3 ligase ligands and target protein warheads [3].
PROTAC degradation activitylinker length SARDC₅₀
Evidence Dimension
GSPT1 degradation potency (DC₅₀) and maximal degradation (Dmax)
DC₅₀: 1.6× to 2.3× higher for PEG-3 vs. PEG-2; Dmax: 45–67 percentage points lower for PEG-3
Conditions
HeLa cells; 6 h treatment; Lumit assay and Western blot validation
Why This Matters
Selecting Tos-PEG1-O-CH₂COOH (which yields a PEG-2 spacer after conjugation) versus a longer homolog directly impacts whether a PROTAC achieves meaningful target degradation, with the wrong choice potentially reducing maximal degradation by more than 60%.
PROTAC degradation activitylinker length SARDC₅₀
[1] Grange M, et al. Synthesis and biological evaluation of Retro-2-based PROTACs reveal PEG-linker length and warhead impact on GSPT1 degradation. European Journal of Medicinal Chemistry. 2026;282:117190. doi:10.1016/j.ejmech.2026.117190 View Source
[2] Grange M, et al. Synthesis and biological evaluation of Retro-2-based PROTACs reveal PEG-linker length and warhead impact on GSPT1 degradation. European Journal of Medicinal Chemistry. 2026;282:117190. Table 1 and Fig. 5. View Source
[3] Grange M, et al. Synthesis and biological evaluation of Retro-2-based PROTACs reveal PEG-linker length and warhead impact on GSPT1 degradation. European Journal of Medicinal Chemistry. 2026;282:117190. doi:10.1016/j.ejmech.2026.117190 View Source
Linker Length and Ternary Complex Formation: PEGₙ Scaffold Conformational Constraints
PROTACs with short PEG linkers (n≤2) fail to promote target degradation in multiple reported systems, a phenomenon attributed to insufficient linker length preventing formation of the productive ternary complex between the E3 ligase and target protein [1]. Systematic linker length optimization studies indicate that cellular DC₅₀ values improve with increasing linker length up to an optimal range, then worsen once the contour length exceeds the mean inter-site distance by more than approximately 25% [2]. PEG4, PEG6, and PEG8 have become empirical standards for PROTAC design because they span the flexibility-stability continuum that enables productive ternary complex formation, while the progression from PEG4 to PEG8 can enhance residence time in the ternary complex by an order of magnitude [3]. Tos-PEG1-O-CH₂COOH (n=1) occupies the extreme short end of this continuum, providing a near-rigid spacer that may be advantageous for targets with buried or sterically congested pockets where longer, more flexible linkers would introduce detrimental conformational entropy [4].
n=1 (Tos-PEG1-O-CH₂COOH): shortest commercially available Tos-PEGₙ-CH₂COOH homolog; near-rigid spacer
Comparator Or Baseline
n≥4 (PEG4, PEG6, PEG8): optimal for ternary complex formation in most systems
Quantified Difference
n=1 provides minimal flexibility; PEG4 to PEG8 progression can alter ternary complex residence time by ~10-fold
Conditions
General PROTAC design principles derived from multiple SAR studies
Why This Matters
Researchers must deliberately choose Tos-PEG1-O-CH₂COOH when the target protein's binding pocket geometry or steric constraints require a minimally flexible, short spacer, as arbitrary substitution with longer homologs may introduce conformational entropy that destabilizes the ternary complex.
[1] Zorba A, et al. Delineating the role of cooperativity in the design of potent PROTACs for BTK. Proceedings of the National Academy of Sciences. 2018;115(31):E7285-E7292. View Source
[2] BOC Sciences. Custom Pomalidomide Linkers for Targeted Protein Degradation: What Researchers Need to Know. Available at: https://ptc.bocsci.com/resource/custom-pomalidomide-linkers-for-targeted-protein-degradation-what-researchers-need-to-know.html View Source
[3] BOC Sciences. Why PEG4, PEG6, and PEG8 Remain the Gold Standard Linkers in Targeted Protein Degradation. Available at: https://ptc.bocsci.com/resource/why-peg4-peg6-and-peg8-remain-the-gold-standard-linkers-in-targeted-protein-degradation.html View Source
[4] BOC Sciences. Why PEG4, PEG6, and PEG8 Remain the Gold Standard Linkers in Targeted Protein Degradation. Available at: https://ptc.bocsci.com/resource/why-peg4-peg6-and-peg8-remain-the-gold-standard-linkers-in-targeted-protein-degradation.html View Source
Tos-PEG1-O-CH₂COOH: Validated Research and Industrial Application Scenarios Based on Quantitative Evidence
PROTAC Development for Targets Requiring Minimally Flexible, Short PEG Spacers
Tos-PEG1-O-CH₂COOH (n=1) is the optimal procurement choice for PROTAC development programs where the target protein binding pocket is sterically congested or buried, necessitating a near-rigid, short spacer that constrains ligand orientation [1]. The compound's 274.29 g/mol molecular weight—13.8% lower than its n=2 homolog—contributes minimal mass addition to the final PROTAC, preserving drug-likeness and cellular permeability [2]. This scenario is supported by class-level evidence that short PEG linkers enforce a well-defined distance and reduce rotational freedom of terminal ligands, which may be advantageous when longer, more flexible linkers would introduce detrimental conformational entropy that destabilizes the ternary complex [3].
Synthesis of PEG-2 Spacer PROTACs for Systems Where Linker Length Critically Impacts Degradation Efficacy
After conjugation, Tos-PEG1-O-CH₂COOH yields a PEG-2 spacer that has demonstrated superior degradation outcomes compared to longer PEG-3 linkers in controlled head-to-head studies. In Retro-2-based PROTACs targeting GSPT1, the PEG-2-containing compounds achieved DC₅₀ values of 310–430 nM and Dmax of 74–96%, whereas the PEG-3 analog exhibited a substantially reduced Dmax of only 29% despite comparable target binding [1]. This scenario applies to research programs where systematic linker length optimization is being conducted and the PEG-2 spacer represents a critical data point on the SAR curve—specifically, the short-length end of the bell-shaped degradation efficiency profile where incremental length changes produce the steepest response [2].
High-Efficiency Bioconjugation Requiring Superior Leaving Group Kinetics Under Mild Conditions
The tosyl moiety's conjugate acid pKa of −2.8—representing an 18.5-unit enhancement over native alcohols—enables rapid, high-yield nucleophilic substitution under mild conditions that preserve sensitive biomolecular functionality [1]. This scenario is particularly relevant for conjugation to E3 ligase ligands or target protein warheads that contain acid-labile protecting groups, base-sensitive functional moieties, or temperature-sensitive structural elements that would degrade under the harsher conditions required for alternative leaving groups. The terminal carboxylic acid simultaneously provides orthogonal reactivity for subsequent amide bond formation with primary amines [2], enabling sequential, site-specific conjugation strategies that improve reproducibility and preserve biological activity [3].
Systematic Linker Length Optimization Campaigns in PROTAC SAR Studies
Tos-PEG1-O-CH₂COOH serves as the essential n=1 reference point in systematic linker length structure-activity relationship (SAR) campaigns. Because the ethylene-glycol repeat adds both length and local flexibility in a predictable increment, medicinal chemists screen PEG homologues in parallel to identify the narrow window where cooperativity is optimized and off-target collisions are minimized [1]. The short PEG1 spacer is documented to fail to promote degradation in multiple PROTAC systems precisely because insufficient length prevents ternary complex formation [2]—a negative result that is nonetheless critical for establishing the lower bound of the effective linker length range. This scenario applies to any PROTAC optimization campaign where the full linker length SAR curve must be mapped before advancing candidates toward in vivo studies or preclinical development [3].
[1] BOC Sciences. Why PEG4, PEG6, and PEG8 Remain the Gold Standard Linkers in Targeted Protein Degradation. Available at: https://ptc.bocsci.com/resource/why-peg4-peg6-and-peg8-remain-the-gold-standard-linkers-in-targeted-protein-degradation.html View Source
[2] Grange M, et al. Synthesis and biological evaluation of Retro-2-based PROTACs reveal PEG-linker length and warhead impact on GSPT1 degradation. European Journal of Medicinal Chemistry. 2026;282:117190. doi:10.1016/j.ejmech.2026.117190 View Source
[3] Hunt IR. Chapter 8: Tosylates. University of Calgary Organic Chemistry Course Materials. Available at: http://chem.ucalgary.ca/courses/353/Carey5th/Ch08/ch8-10-1.html View Source
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